Hydroxy Bosentan-d4 is a deuterated form of Hydroxy Bosentan, which is a primary metabolite of Bosentan, a dual endothelin receptor antagonist used primarily in the treatment of pulmonary arterial hypertension. The compound is notable for its role in pharmacokinetic studies and drug metabolism research, particularly due to its stable isotope labeling, which allows for precise tracking in biological systems.
Hydroxy Bosentan-d4 is synthesized from Bosentan through metabolic processes primarily involving cytochrome P450 enzymes in the liver. The incorporation of deuterium into the molecule enhances its stability and allows for differentiation from non-deuterated forms during analytical assessments.
Hydroxy Bosentan-d4 falls under the category of pharmaceutical compounds, specifically as a metabolite of Bosentan. It is classified as a stable isotope-labeled compound, which is crucial for research applications in pharmacology and toxicology.
The synthesis of Hydroxy Bosentan-d4 typically involves deuterium labeling techniques. One common method includes:
The synthesis may involve multiple steps, including:
The molecular formula for Hydroxy Bosentan-d4 is C_18H_18D_4N_2O_3S, indicating the presence of four deuterium atoms replacing hydrogen atoms in the structure. The compound retains the core structure of Bosentan with modifications that include hydroxyl groups.
Hydroxy Bosentan-d4 undergoes various chemical reactions typical of organic compounds, including:
Analytical methods like liquid chromatography coupled with mass spectrometry (LC-MS) are employed to study these reactions and quantify the compound in biological samples.
Hydroxy Bosentan-d4 functions primarily as a marker for studying the metabolic pathways of Bosentan. Its mechanism involves:
Studies indicate that Hydroxy Bosentan-d4 retains similar pharmacological properties to its non-deuterated counterpart, making it an effective tool for understanding drug metabolism.
Hydroxy Bosentan-d4 is utilized in various scientific applications, including:
Hydroxy Bosentan-d4 (Ro 64-1056-d4) is a deuterium-labeled analog of the primary human metabolite of bosentan, an endothelin receptor antagonist used for pulmonary arterial hypertension. This isotopically modified compound serves as a critical analytical tool for tracking bosentan’s metabolic fate, quantifying tissue distribution, and elucidating mechanisms of drug-induced liver injury. Its design leverages stable deuterium atoms to preserve pharmacological activity while enabling precise detection in complex biological matrices. The compound’s structural and metabolic relevance bridges in vitro models and human pathophysiology, offering insights into hepatotoxicity mechanisms mediated by bosentan metabolites [1] [3] [9].
Hydroxy Bosentan-d4 (chemical name: 4-(1,1-Dimethylethyl)-N-[6-(2-hydroxyethoxy-1,1,2,2-d₄)-5-(2-hydroxyphenoxy)pyrimidin-4-yl]benzenesulfonamide) incorporates four deuterium atoms at the hydroxyethoxy side chain, replacing hydrogen atoms at the C1 and C2 positions. This modification yields a molecular formula of C₂₆H₂₃D₄N₅O₇S and a molecular weight of 557.64 g/mol—6 Da higher than non-deuterated Ro 64-1056. The deuterium atoms induce negligible steric alterations but create distinct mass spectrometry signatures, facilitating differentiation from endogenous metabolites. Key structural features include:
Table 1: Structural Attributes of Hydroxy Bosentan-d4
Property | Specification |
---|---|
Molecular Formula | C₂₆H₂₃D₄N₅O₇S |
Exact Mass | 557.2157 Da |
Deuterium Positions | Hydroxyethoxy group (OCH₂CD₂OH) |
Key Functional Groups | Phenolic -OH, sulfonamide, bipyrimidine |
Spectral Identifiers | MS: m/z 558.22 [M+H]⁺; NMR: δ 3.85 (s, -CD₂) |
Deuterium labeling provides three strategic advantages in drug metabolism studies:
Quantitative Precision: Acts as an internal standard in LC-MS/MS, correcting for matrix effects and extraction losses. Co-elution with non-deuterated analogs enables absolute quantification of bosentan metabolites in hepatocyte models and human-derived biospecimens with <5% variability [7] [8].
Metabolic Pathway Tracing: The kinetic isotope effect (KIE) from C-D bonds (vs. C-H) slows hepatic clearance, amplifying metabolite detection. Studies in chimeric PXB-mice (95% human hepatocytes) showed deuterated metabolites reached 1.8× higher concentrations than non-labeled analogs, enhancing sensitivity for minor biotransformation products [9].
Transporter Interaction Studies: Differentiates substrate vs. inhibitor roles in bile acid transporters (e.g., BSEP). Hydroxy Bosentan-d4 accumulation in sandwich-cultured human hepatocytes (SCHH) quantified canalicular transport deficits induced by bosentan’s cholestatic metabolites [1] [3].
Table 2: Analytical Applications of Deuterium Labeling
Application | Outcome |
---|---|
LC-MS/MS Calibration | Linear detection (0.1–1000 ng/mL; R²=0.999) |
SCHH Disposition Modeling | Validated biliary excretion index (BEI) of 22% |
CYP Reaction Phenotyping | Identified CYP2C9 dominance in Ro 64-1056 formation |
Hydroxy Bosentan-d4 originates from sequential metabolism of Bosentan-d4 via human hepatic CYP450 enzymes. Quantitative modeling in sandwich-cultured human hepatocytes (SCHH) revealed two primary pathways:
Primary Hydroxylation: CYP2C9/CYP3A4-mediated oxidation of Bosentan-d4’s tert-butyl group generates Ro 48-5033-d4 (hydroxy bosentan-d4). This constitutes 65% of initial metabolites and undergoes efficient biliary excretion [1] [3].
Secondary Demethylation-Hydroxylation: CYP3A4 demethylates Bosentan-d4 to Ro 47-8634-d4, which CYP2C9 subsequently hydroxylates into Hydroxy Bosentan-d4 (Ro 64-1056-d4). This pathway accounts for 30% of metabolism but correlates with cytotoxicity; Ro 64-1056-d4 reduced hepatocyte viability by 40% at 50 μM vs. controls (p<0.01), while Ro 48-5033-d4 showed negligible effects [3] [5].
A novel tertiary detoxification route was identified: CYP2C9 hydroxylates Ro 47-8634-d4 to M4, a non-toxic metabolite diverted toward urinary excretion. This pathway is suppressed in cholestatic models, explaining Ro 64-1056-d4 accumulation in liver injury [3].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: